molecular formula C16H14IN3O2 B2740659 N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 471262-47-2

N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2740659
CAS No.: 471262-47-2
M. Wt: 407.211
InChI Key: ATRDWLIEUCBPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a quinoxaline derivative featuring an acetamide group substituted at the 4-iodophenyl position. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The iodine atom on the phenyl ring introduces significant steric bulk and electron-withdrawing effects, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

N-(4-iodophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRDWLIEUCBPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, often using iodine and a suitable oxidizing agent.

    Acetamide Formation: The final step involves the acylation of the quinoxaline derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Substitution Reactions

The 4-iodophenyl group is a prime site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions due to the lability of the C–I bond .

Reaction TypeConditionsExpected ProductNotes
Suzuki CouplingPd catalyst, aryl boronic acidBiaryl derivativesHigh regioselectivity
Ullmann CouplingCu catalyst, amine/aryl nucleophileN-aryl or C–C coupled productsRequires elevated temperatures
Nucleophilic Aromatic SubstitutionStrong base (e.g., NaOH)Substituted phenyl derivativesLimited by electron-withdrawing groups

Oxidation and Reduction

The tetrahydroquinoxaline core (with a 3-oxo group) and acetamide moiety can undergo redox transformations:

Oxidation

  • Core Oxidation : The tetrahydroquinoxaline ring may oxidize to a fully aromatic quinoxaline system under strong oxidizing agents (e.g., KMnO₄) .

  • Amide Oxidation : Unlikely under mild conditions but may degrade under harsh oxidative environments (e.g., CrO₃) .

Reduction

  • Ketone Reduction : The 3-oxo group can be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, respectively.

  • Nitro Group Reduction : If present in derivatives, nitro groups reduce to amines (e.g., H₂/Pd-C) .

Hydrolysis of the Acetamide Group

The acetamide linkage undergoes hydrolysis under acidic or basic conditions:

ConditionsProductApplication
Acidic (HCl, reflux)2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid + 4-iodoanilineRoute to carboxylic acid derivatives
Basic (NaOH, reflux)Sodium salt of the acid + 4-iodoanilinePrecursor for further functionalization

Ring Functionalization

The tetrahydroquinoxaline core can undergo electrophilic substitution or ring-opening reactions:

  • Electrophilic Aromatic Substitution :

    • Nitration (HNO₃/H₂SO₄) introduces nitro groups at electron-rich positions .

    • Halogenation (e.g., Br₂/Fe) occurs at para positions relative to existing substituents .

  • Ring-Opening :
    Strong bases (e.g., NaOH) may cleave the ring under reflux, yielding diamino derivatives.

Cross-Coupling via the Acetamide Nitrogen

The amide nitrogen can participate in reactions such as:

  • Alkylation : Formation of N-alkylated derivatives using alkyl halides (e.g., CH₃I/K₂CO₃) .

  • Acylation : Introduction of acyl groups via acid chlorides (e.g., AcCl/pyridine) .

Photochemical Reactions

The iodophenyl group may undergo photolytic C–I bond cleavage, generating aryl radicals for coupling or polymerization .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of quinoxaline exhibit promising activity against various cancer cell lines. The incorporation of the iodophenyl group enhances the biological activity of these compounds due to its electron-withdrawing properties, which can influence the pharmacokinetics and bioavailability of the drug.

Case Study: Anticancer Activity

A study conducted on related quinoxaline derivatives demonstrated significant anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects . This suggests that N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be a lead compound for further development in cancer therapy.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties . The presence of the quinoxaline moiety is known to enhance antibacterial and antifungal activities.

Data Table: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
1Mycobacterium smegmatis6.25 µg/mL
2Pseudomonas aeruginosa12.5 µg/mL
3Candida albicans10 µg/mL

These results indicate that modifications to the quinoxaline structure can lead to enhanced antimicrobial efficacy .

Neuropharmacological Applications

The compound is also being explored for its potential neuropharmacological applications . Quinoxaline derivatives have been implicated in neuroprotective effects and are being studied for their ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

Research has indicated that certain quinoxaline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The specific mechanisms involve the modulation of signaling pathways associated with cell survival.

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been developed to enhance the efficiency of producing this compound and its derivatives.

Synthesis Overview

  • Starting Materials : Iodophenyl derivatives and quinoxaline precursors.
  • Reaction Conditions : Typically involve condensation reactions followed by cyclization steps.
  • Characterization Techniques : The synthesized compounds are characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The iodophenyl group could enhance binding affinity through halogen bonding, while the quinoxaline core might interact with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physical properties, and spectroscopic characteristics.

Substituent Effects on the Phenyl Ring

Table 1: Comparison of Phenyl-Substituted Acetamide Derivatives
Compound Name Substituent Yield (%) Melting Point (°C) Key IR/NMR Features Reference
Target: N-(4-Iodophenyl)-...acetamide Iodo N/A N/A Anticipated C=O (~1660 cm⁻¹), NH peaks N/A
13a (4-Methylphenyl) Methyl 94 288 C≡N (2214 cm⁻¹), C=O (1664 cm⁻¹) [1]
13b (4-Methoxyphenyl) Methoxy 95 274 OCH3 (δ 3.77 ppm), C=O (1662 cm⁻¹) [1]
N-(4-Ethoxyphenyl)-...acetamide Ethoxy N/A N/A Ethoxy group (δ 1.3–1.4 ppm for CH3) [4]
CID 4248894 (4-Methoxyphenyl) Methoxy N/A N/A OCH3 (δ 3.77 ppm), dimethylquinoxaline [6]

Key Observations :

  • Steric and Electronic Effects : The iodine substituent in the target compound is significantly bulkier and more electron-withdrawing than methyl, methoxy, or ethoxy groups. This may reduce solubility in polar solvents compared to methoxy derivatives but enhance stability in biological environments .
  • Melting Points : Methoxy-substituted analogs (e.g., 13b) exhibit lower melting points (274°C) compared to methyl-substituted derivatives (288°C), likely due to reduced symmetry and weaker crystal packing . The target compound’s melting point is expected to be higher than 13a/b due to iodine’s polarizability.

Modifications on the Quinoxaline Core

Table 2: Quinoxaline Core-Substituted Derivatives
Compound Name Quinoxaline Substituents Key Features Reference
Target: N-(4-Iodophenyl)-...acetamide 3-Oxo-1,2,3,4-tetrahydro Planar structure with hydrogen-bonding N/A
CID 4248894 6,7-Dimethyl-3-oxo Methyl groups enhance lipophilicity [6]
4a (Chlorophenyl, thiouracil) 2,3-Diphenyl, thiouracil Thioether linkage, pyrimidine moiety [5]

Key Observations :

  • Lipophilicity: Methyl groups on the quinoxaline core (CID 4248894) increase lipophilicity, which may improve membrane permeability compared to the target compound .

Spectroscopic and Analytical Data

  • IR Spectroscopy : All analogs show strong C=O stretches near 1660–1665 cm⁻¹, consistent with the acetamide group. The target compound’s iodine atom may slightly shift this peak due to inductive effects .
  • NMR Spectroscopy : Methoxy and ethoxy substituents produce distinct proton signals (e.g., δ 3.77 ppm for OCH3 in 13b ), whereas the iodine atom’s diamagnetic anisotropy may deshield adjacent aromatic protons in the target compound.

Biological Activity

N-(4-Iodophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H14IN3O
  • Molecular Weight : 347.20 g/mol

This compound features a tetrahydroquinoxaline moiety, which is known for its diverse biological activities, including antitumor and antimicrobial effects.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study evaluating various derivatives demonstrated that modifications in the structure could enhance their ability to scavenge free radicals and inhibit lipid peroxidation .

Table 1: Antioxidant Activity of Related Compounds

Compound% Inhibition (Lipid Peroxidation)IC50 (µM)
Compound A98.66 ± 1.57>100
Compound B67.88 ± 5.4868.86
Compound C91.84 ± 5.39>100

Anticancer Activity

The tetrahydroquinoxaline framework has been associated with anticancer properties. Studies have shown that compounds containing this moiety can induce apoptosis in various cancer cell lines. For example, this compound was tested against human cancer cell lines and exhibited notable cytotoxic effects .

Enzyme Inhibition

Additionally, this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The structure-activity relationship studies indicate that the presence of the iodophenyl group significantly enhances the inhibitory potency against specific targets like xanthine oxidase and cyclooxygenase .

Case Studies and Research Findings

  • Study on Antioxidative Effects : A recent study focused on the antioxidative effects of related compounds found that those with a similar structure to this compound showed strong inhibition of lipid peroxidation and significant free radical scavenging activity .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound could effectively induce apoptosis in human breast cancer cells (MCF7), with mechanisms involving mitochondrial dysfunction and caspase activation .
  • Enzyme Activity Modulation : Research indicated that derivatives of this compound could modulate enzyme activities linked to oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like arthritis and cardiovascular diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.